REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[S].[CH2:11](N)[CH2:12][NH2:13]>>[Br:1][C:2]1[CH:3]=[C:4]([C:5]2[NH:13][CH2:12][CH2:11][N:6]=2)[CH:7]=[CH:8][CH:9]=1 |^3:9|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
44 mg
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
then poured onto ice water, which
|
Type
|
CUSTOM
|
Details
|
to precipitate as a white solid
|
Type
|
CUSTOM
|
Details
|
The product was isolated by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven (545 mg, 88%)
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)C=1NCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |